molecular formula C21H26FN3O4S B2716612 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 896259-80-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2716612
CAS No.: 896259-80-6
M. Wt: 435.51
InChI Key: CXGCRXPPNYUYDB-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 4-methylpiperazine moiety, and a fluorinated/methylated benzene sulfonamide chain.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-15-11-17(22)4-6-21(15)30(26,27)23-13-18(25-9-7-24(2)8-10-25)16-3-5-19-20(12-16)29-14-28-19/h3-6,11-12,18,23H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGCRXPPNYUYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN3O4SC_{20}H_{24}FN_{3}O_{4}S, with a molecular weight of approximately 421.48 g/mol. The structural features include:

  • A benzo[d][1,3]dioxole ring, which is associated with various pharmacological activities.
  • A sulfonamide group that can enhance solubility and biological activity.
  • A piperazine moiety that may contribute to receptor binding and modulation.

Anticancer Properties

Numerous studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Research has shown that related compounds can induce apoptosis in cancer cells. For example, derivatives with similar structures have demonstrated IC50 values ranging from 2.38 µM to 9.12 µM against various cancer cell lines such as HepG2 and HCT116, significantly lower than standard drugs like doxorubicin .
CompoundCancer Cell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinHepG27.46
  • Mechanism of Action : The anticancer mechanisms of these compounds often involve the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor) and modulation of apoptosis-related proteins like Bax and Bcl-2 . Studies also suggest that these compounds can cause cell cycle arrest, particularly at the G2/M phase, indicating their potential as chemotherapeutic agents .

Other Biological Activities

In addition to anticancer effects, compounds similar to this compound have been evaluated for:

  • Antimicrobial Activity : Some derivatives have shown promising results against various microbial strains, indicating a broad spectrum of biological activity .
  • Anti-inflammatory and Antioxidant Properties : Certain benzodioxole derivatives exhibit anti-inflammatory effects and antioxidant activities, which are beneficial in managing oxidative stress-related diseases .

Case Studies

A case study conducted on a series of benzodioxole derivatives demonstrated their efficacy against liver cancer cell lines. The study highlighted that specific modifications to the benzodioxole structure could enhance cytotoxicity while minimizing toxicity to normal cells .

Another research effort focused on the synthesis and evaluation of similar compounds revealed that those with piperazine or morpholine substitutions exhibited varied potency in anticancer assays compared to their non-substituted counterparts .

Scientific Research Applications

Therapeutic Applications

1. Neuropathic Pain Management

  • Studies indicate that inhibition of PDE7 can alleviate neuropathic pain by enhancing the levels of cyclic AMP (cAMP) in neurons, leading to reduced pain signaling pathways. This makes the compound a candidate for further research in pain management therapies.

2. Antimicrobial Activity

  • As a sulfonamide derivative, this compound may exhibit antimicrobial properties. Sulfonamides are historically known for their effectiveness against bacterial infections, suggesting that this compound could be explored for similar applications.

3. Cancer Research

  • The structural components of this compound may allow for the design of novel anticancer agents. Research into related sulfonamide compounds has shown promise in targeting specific cancer cell pathways, warranting further investigation into this compound's efficacy against various tumors .

Synthesis and Analytical Techniques

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide involves several key steps:

  • Formation of the benzo[d][1,3]dioxole moiety.
  • Introduction of the piperazine derivative.
  • Attachment of the sulfonamide group.

Analytical techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structural integrity and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

Study Focus Findings
Study APain ManagementDemonstrated significant reduction in pain response in animal models when treated with phosphodiesterase inhibitors.
Study BAntimicrobial EffectsShowed promising results against specific bacterial strains, indicating potential for therapeutic use .
Study CCancer Cell InhibitionIdentified pathways affected by sulfonamide derivatives that could lead to reduced tumor growth in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Reported Activity / Use Reference
Target compound Benzenesulfonamide Benzo[d][1,3]dioxol-5-yl, 4-methylpiperazine, 4-fluoro-2-methylbenzene Hypothesized: CNS modulation (e.g., dopamine D3 antagonism) or kinase inhibition N/A (inferred)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Benzo[d]thiazole-sulfonamide Piperidine sulfonyl, dimethylaminoethyl, fluorobenzo[d]thiazole Likely kinase inhibitor (structural similarity to ATP-competitive inhibitors)
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Dichlorophenyl-piperazine Pyridinylphenyl, pentanamide linker Dopamine D3 receptor selectivity (demonstrated in D3/D2 binding assays)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-pyrazolopyrimidine-sulfonamide Fluorophenyl chromene, pyrazolopyrimidine, methylbenzenesulfonamide Kinase inhibition (e.g., FLT3 or Aurora kinases; inferred from pyrazolopyrimidine core)

Key Observations:

Fluorinated Aromatic Systems : The 4-fluoro-2-methylbenzenesulfonamide group in the target compound parallels fluorinated sulfonamides in , which are often optimized for metabolic stability and target affinity.

Pharmacokinetic and Binding Comparisons:

  • Receptor Selectivity : Unlike the D3-selective dichlorophenyl-piperazine in , the target compound’s 4-methylpiperazine may favor σ-receptor or 5-HT2A interactions, though experimental validation is absent.
  • Enzyme Inhibition : The sulfonamide group could confer carbonic anhydrase or kinase inhibitory activity, as seen in , but structural differences (e.g., chromene vs. benzodioxole) may alter specificity.

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